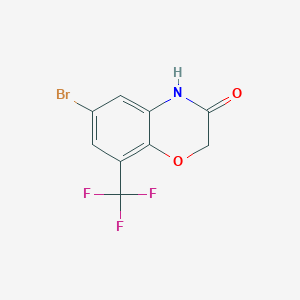
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C9H5BrF3NO2 and its molecular weight is 296.043. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF3N2O with a molecular weight of 273.08 g/mol. The compound features a benzoxazine core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has demonstrated that derivatives of benzoxazine compounds exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro assays indicated that 6-bromo derivatives possess enhanced cytotoxicity against cancer cells compared to their non-brominated counterparts .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vivo studies revealed that it reduces inflammation markers in animal models of arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune response pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of the trifluoromethyl group is believed to enhance membrane permeability, contributing to its efficacy against microbial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances cytotoxicity in cancer cells |
| Trifluoromethyl Group | Improves antimicrobial efficacy |
| Benzoxazine Core | Facilitates interaction with biological targets |
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with 6-bromo derivatives resulted in a dose-dependent decrease in cell viability. The IC50 values were significantly lower compared to control groups .
- Inflammation Model : In an animal model of induced arthritis, administration of the compound led to a marked reduction in paw swelling and serum levels of inflammatory mediators such as TNF-alpha and IL-6 .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) as low as 15 µg/mL for the compound, indicating strong antimicrobial potential .
Propriétés
IUPAC Name |
6-bromo-8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO2/c10-4-1-5(9(11,12)13)8-6(2-4)14-7(15)3-16-8/h1-2H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOKPGIGHPAXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













